

An In-depth Technical Guide to the Photophysical Properties of Coumarin 545T

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Coumarin 545T

Cat. No.: B132394

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarin 545T (C545T), identified by its CAS number 155306-71-1, is a highly efficient green-emitting fluorescent dye belonging to the coumarin family.^{[1][2][3]} Its robust chemical structure, featuring a benzothiazolyl group attached to a rigidized quinolizinone-coumarin backbone, endows it with exceptional photophysical properties.^[1] These characteristics, including high fluorescence efficiency and excellent photostability, make it a valuable tool in a wide range of applications, from organic light-emitting diodes (OLEDs) and laser dyes to fluorescent probes in biological research.^{[2][4]} This technical guide provides a comprehensive overview of the core photophysical properties of **Coumarin 545T**, detailed experimental protocols for their measurement, and a visual representation of the characterization workflow.

Core Photophysical Properties

The interaction of **Coumarin 545T** with light is dictated by its electronic structure. Upon absorption of a photon of appropriate energy, the molecule transitions from its electronic ground state (S_0) to an excited singlet state (S_1). The subsequent decay back to the ground state can occur through radiative (fluorescence) or non-radiative pathways. The efficiency and dynamics of these processes are highly dependent on the solvent environment.

Data Presentation

The key photophysical parameters of **Coumarin 545T** in various solvents are summarized in the table below. It is important to note that "Coumarin 545" is often used interchangeably with "**Coumarin 545T**" in the literature, and the data presented here corresponds to the compound with CAS number 155306-71-1.

Solvent	Molar				
	Absorption Max (λ_{abs}) [nm]	Extinction Coefficient (ϵ) [$M^{-1}cm^{-1}$]	Emission Max (λ_{em}) [nm]	Fluorescence Quantum Yield (Φ_f)	Fluorescence Lifetime (τ_f) [ns]
Tetrahydrofuran (THF)	473[1]	5.8×10^4	506[1]	Data not available	Data not available
Methanol	460	5.3×10^4	510	Data not available	~ 2.7 [5]
Dimethyl Sulfoxide (DMSO)	470	5.7×10^4	525	Data not available	Data not available
Dimethylformamide (DMF)	475	Data not available	530	Data not available	Data not available
Ethyl Acetate (EA)	465	Data not available	515	Data not available	Data not available

Note: The fluorescence lifetime in methanol is estimated from the single-exponential decay dynamics reported in the literature.[5]

Experimental Protocols

Accurate characterization of the photophysical properties of **Coumarin 545T** requires standardized experimental procedures. The following protocols outline the methodologies for key measurements.

UV-Visible Absorption Spectroscopy

This technique is used to determine the absorption spectrum and the molar extinction coefficient.

- Instrumentation: A dual-beam UV-Vis spectrophotometer.
- Sample Preparation:
 - Prepare a stock solution of **Coumarin 545T** in the desired solvent with a known concentration (e.g., 1 mM).
 - Prepare a series of dilutions from the stock solution to obtain concentrations ranging from approximately 1 μ M to 20 μ M.
- Measurement:
 - Use a matched pair of quartz cuvettes (1 cm path length). Fill one cuvette with the pure solvent to be used as a reference.
 - Record a baseline spectrum with the solvent-filled cuvettes in both the sample and reference beams.
 - Measure the absorbance spectra of each of the diluted **Coumarin 545T** solutions over a relevant wavelength range (e.g., 350-600 nm).
- Data Analysis:
 - The wavelength of maximum absorbance (λ_{abs}) is identified from the peak of the absorption spectrum.
 - The molar extinction coefficient (ϵ) is calculated using the Beer-Lambert law ($A = \epsilon cl$), by plotting absorbance at λ_{abs} versus concentration. The slope of the resulting linear fit corresponds to ϵ .

Fluorescence Spectroscopy

This method is employed to measure the fluorescence emission spectrum.

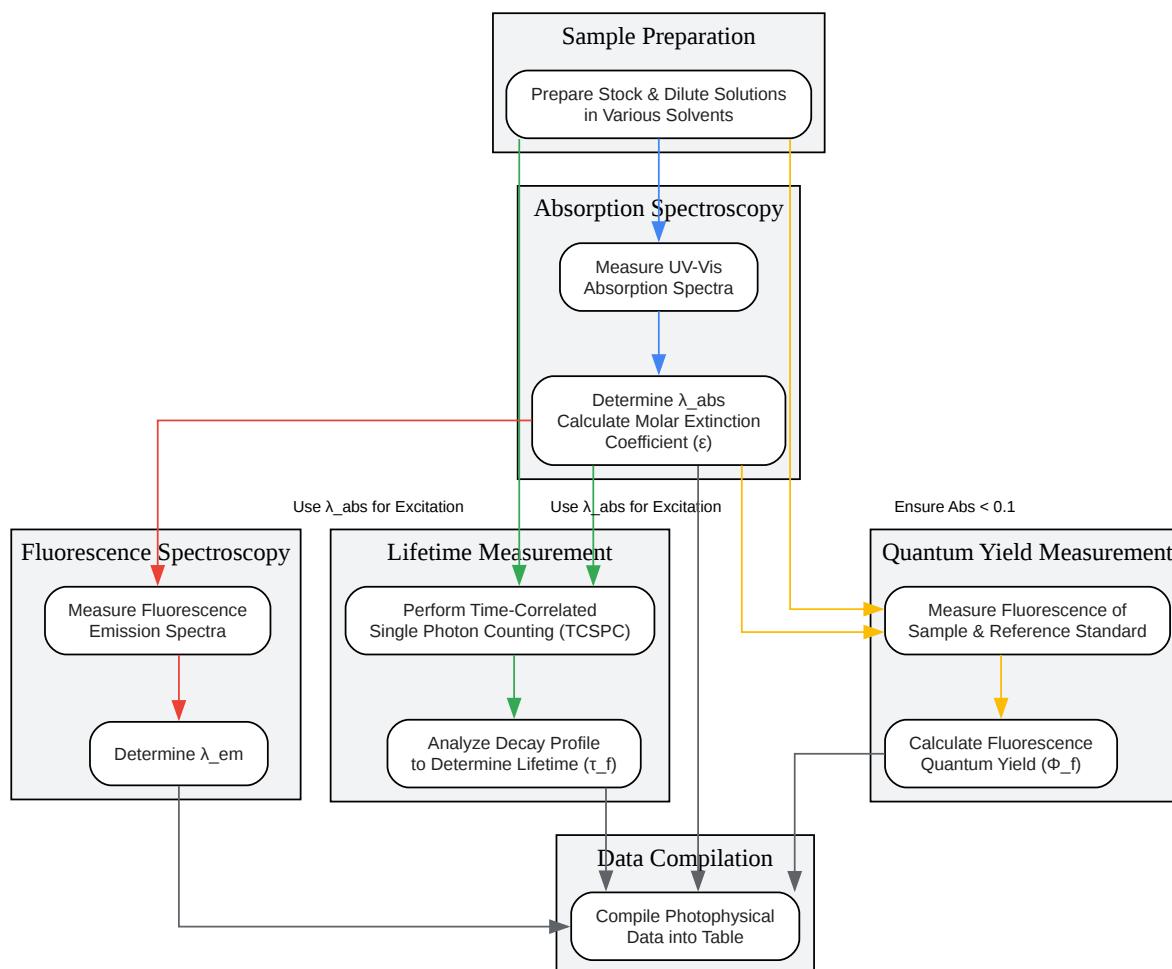
- Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., a photomultiplier tube).
- Sample Preparation: Prepare a dilute solution of **Coumarin 545T** in the desired solvent. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
- Measurement:
 - Set the excitation wavelength to the absorption maximum (λ_{abs}) of **Coumarin 545T** in the respective solvent.
 - Scan the emission monochromator over a wavelength range that covers the entire emission profile (e.g., 480-700 nm).
 - Record the fluorescence intensity as a function of emission wavelength.
- Data Analysis: The wavelength at which the fluorescence intensity is highest is the emission maximum (λ_{em}).

Fluorescence Quantum Yield Determination (Relative Method)

The fluorescence quantum yield is determined by comparing the fluorescence of the sample to a standard with a known quantum yield.

- Reference Standard: A well-characterized fluorescent standard with a known quantum yield and absorption/emission in a similar spectral region (e.g., Quinine Sulfate in 0.1 M H₂SO₄, $\Phi_f = 0.54$).
- Procedure:
 - Prepare solutions of both the **Coumarin 545T** sample and the reference standard in their respective solvents. The absorbance of both solutions at the chosen excitation wavelength must be identical and below 0.1.

- Measure the corrected fluorescence emission spectrum for both the sample and the reference standard under identical experimental conditions (excitation wavelength, slit widths, etc.).
- Integrate the area under the corrected emission spectra for both the sample (I_S) and the reference (I_R).
- Calculation: The quantum yield of the sample ($\Phi_f(S)$) is calculated using the following equation: $\Phi_f(S) = \Phi_f(R) * (I_S / I_R) * (\eta_S^2 / \eta_R^2)$ where $\Phi_f(R)$ is the quantum yield of the reference, and η_S and η_R are the refractive indices of the sample and reference solvents, respectively.


Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC)

TCSPC is a sensitive technique for measuring fluorescence lifetimes in the nanosecond range.

- Instrumentation: A TCSPC system including a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a sample holder, a fast and sensitive detector (e.g., a microchannel plate photomultiplier tube), and timing electronics.
- Procedure:
 - Excite the sample with short pulses of light at a wavelength near its absorption maximum.
 - The detector measures the arrival time of individual emitted photons relative to the excitation pulse.
 - A histogram of the arrival times is built up over many excitation-emission cycles, representing the fluorescence decay profile.
- Data Analysis: The resulting decay curve is fitted to one or more exponential functions to determine the fluorescence lifetime(s) (τ_f). For a single exponential decay, the intensity (I) as a function of time (t) is given by $I(t) = I_0 * \exp(-t/\tau_f)$.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive characterization of the photophysical properties of **Coumarin 545T**.

[Click to download full resolution via product page](#)

Workflow for photophysical characterization.

Conclusion

Coumarin 545T is a versatile and highly fluorescent dye with significant potential in various scientific and technological fields. This guide provides a foundational understanding of its core photophysical properties and the experimental methodologies required for their characterization. The provided data, while not exhaustive, offers a solid starting point for researchers and developers. Further investigation to fill the existing gaps in the photophysical data, particularly regarding quantum yields and lifetimes in a broader range of solvents, will undoubtedly enhance the utility and application of this promising fluorophore.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. noctiluca.eu [noctiluca.eu]
- 2. ossila.com [ossila.com]
- 3. Coumarine 545T,cas:155306-71-1 - Ruixibiotech [ruixibiotech.com]
- 4. Buy Coumarin 545T | 155306-71-1 [smolecule.com]
- 5. CAS No. 155306-71-1 Specifications | Ambeed [ambeed.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Photophysical Properties of Coumarin 545T]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b132394#photophysical-properties-of-coumarin-545t>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com